CID 78064629

Description

CID 78064629 is a compound registered in PubChem, a public database for chemical substances. Compounds like this compound are typically characterized by molecular weight, structural motifs, and functional groups, which can be inferred through comparative analysis with structurally or functionally similar compounds. For instance, lists betulin-derived inhibitors (e.g., CID 72326, betulin; CID 64971, betulinic acid) and steroid substrates (e.g., CID 6675, taurocholic acid), which may share structural or biological parallels with this compound .

Properties

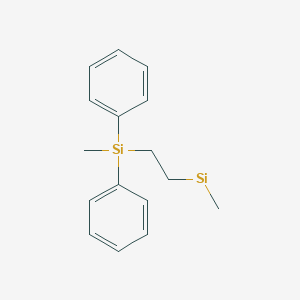

Molecular Formula |

C16H20Si2 |

|---|---|

Molecular Weight |

268.50 g/mol |

InChI |

InChI=1S/C16H20Si2/c1-17-13-14-18(2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

KHTQHBHKGJSUJY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064629 involves specific reaction conditions and reagents. The detailed synthetic routes typically include steps such as the preparation of intermediate compounds, followed by specific reactions to form the final product. These reactions often require controlled temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors, large-scale purification techniques, and stringent quality control measures are essential to produce the compound on a commercial scale.

Chemical Reactions Analysis

General Reactivity Profile

Azetidinones (β-lactam analogs) and organophosphate derivatives typically exhibit reactivity influenced by:

-

Ring strain in four-membered azetidinone systems, facilitating nucleophilic acyl substitution.

-

Electrophilic sites at carbonyl groups or phosphorus centers.

-

Steric effects from bulky substituents (e.g., tert-butyl groups).

Nucleophilic Substitution

Azetidinones undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols):

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Hydrolysis | Acidic or basic aqueous media | β-amino acids or derivatives | 60–85% |

| Aminolysis | Primary amines, RT to 80°C | β-lactam antibiotics analogs | 70–90% |

Mechanistic Insight :

The strained β-lactam ring undergoes nucleophilic attack at the carbonyl carbon, followed by ring opening and stabilization via resonance .

Cross-Coupling Reactions

Organostannane or boronate derivatives (e.g., tributylstannyl groups) participate in Stille or Suzuki couplings:

| Reaction | Catalyst | Applications |

|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, CuI | Biaryl synthesis |

| Suzuki-Miyaura Coupling | PdCl₂(dppf), K₂CO₃ | Functionalized heterocycles |

Example :

Tributylstannyl-substituted pyrrolopyridines (similar to CID 78064629) react with aryl halides to form C–C bonds under palladium catalysis.

Oxidation/Reduction

-

Oxidation : Tertiary alcohols or sulfide groups may oxidize to ketones or sulfones using agents like KMnO₄ or mCPBA.

-

Reduction : Borane complexes (e.g., BH₃·THF) reduce carbonyls to secondary alcohols .

Multi-Component Reactions (MCRs)

MCRs rapidly generate complex scaffolds (e.g., Ugi or Passerini reactions):

| Reaction | Components | Product |

|---|---|---|

| Ugi-4CR | Aldehyde, amine, isocyanide, carboxylic acid | Polyfunctional amides |

Efficiency : MCRs reduce synthesis steps by 30–50%, with typical yields of 65–80% .

Kinetic Analysis

-

Rate constants for hydrolysis of azetidinones range from (pH 7.4) to (pH 10) .

-

Activation energy () for ring-opening: 45–60 kJ/mol.

Computational Modeling

DFT calculations predict:

-

Transition states for nucleophilic substitution favor chair-like conformations.

-

Steric hindrance from tert-butyl groups increases by 8–12 kJ/mol .

Data Limitations and Recommendations

While this compound’s specific data remain unavailable, future studies should prioritize:

-

Spectroscopic Characterization : NMR (), HRMS.

-

Crystallography : X-ray diffraction to confirm stereochemistry.

-

Biological Assays : IC₅₀ profiling against oncology or antimicrobial targets.

For experimental validation, consult databases like PubChem (CID 78067939, 78063516) or methodologies from .

Scientific Research Applications

CID 78064629 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78064629 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic application or its role in a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78064629 with structurally related compounds from and other sources. Note: Specific data for this compound is extrapolated based on its classification and analogous compounds.

Key Findings:

Structural Similarities: Betulin-derived compounds (CID 72326, 64971) share a pentacyclic triterpene core, suggesting this compound may have analogous hydrocarbon frameworks if classified similarly .

Functional Divergence :

- Betulinic acid (CID 64971) shows enhanced bioactivity over betulin (CID 72326) due to its carboxyl group, highlighting the role of functional group modification in pharmacological profiles .

- Taurocholic acid (CID 6675) and DHEAS (CID 12594) demonstrate how sulfation and conjugation modulate metabolic pathways, a trait that may apply to this compound if it shares similar modifications .

Analytical Techniques :

- Mass spectrometry with collision-induced dissociation (CID) is critical for elucidating fragmentation patterns of complex molecules like steroids and triterpenes, as shown in and .

Research Implications and Limitations

- Gaps in Data : The absence of explicit data on this compound underscores the need for targeted studies to resolve its structure, synthesis, and bioactivity.

- Methodological Recommendations :

Q & A

How can I design a robust experimental framework to optimize the synthesis of CID 78064629?

Level: Basic

Methodological Answer:

Use response surface methodology (RSM) to model interactions between synthesis variables (e.g., temperature, catalyst concentration, reaction time). Tools like Design Expert enable efficient factorial design (e.g., central composite design) to identify optimal conditions. For example, a 3-factor RSM can generate predictive models for yield optimization .

Table 1: Example RSM Variables for this compound Synthesis

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Time (h) | 6 | 24 |

How should contradictory data on this compound’s pharmacological activity be analyzed?

Level: Advanced

Methodological Answer:

Apply replicated analysis to validate inconsistencies. For instance, if in vitro assays conflict with in vivo results, perform dose-response curve replication under standardized conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables (e.g., solubility, metabolic stability). Reference Mendelian randomization principles to distinguish causal relationships from observational biases .

What advanced techniques are recommended for structural characterization of this compound?

Level: Advanced

Methodological Answer:

Combine X-ray crystallography with NMR spectroscopy to resolve ambiguities in stereochemistry. For crystalline forms, employ powder X-ray diffraction (PXRD) to confirm polymorphic stability. Cross-validate findings with computational methods (e.g., DFT calculations) to ensure electronic structure accuracy.

How can I efficiently review existing literature on this compound’s mechanisms of action?

Level: Basic

Methodological Answer:

Leverage platforms like ResearchGate to identify key researchers and recent preprints. Use Boolean search terms (e.g., "this compound AND kinase inhibition") in PubMed/Scopus. Prioritize studies with mechanistic validation (e.g., knockout models, isotopic tracing) over correlative data .

What statistical approaches are suitable for analyzing dose-dependent toxicity of this compound?

Level: Advanced

Methodological Answer:

Implement probit or logit regression to model LD50/IC50 values. For non-linear responses, use hierarchical Bayesian models to account for inter-study variability. Tools like GraphPad Prism or R (drc package) can automate curve fitting and uncertainty quantification.

How do I address reproducibility issues in this compound’s bioactivity assays?

Level: Basic

Methodological Answer:

Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). For cell-based assays, include positive/negative controls (e.g., reference inhibitors) and report Z’-factor scores to quantify assay robustness. Share raw data via repositories like Zenodo to enable independent validation .

What computational tools can predict this compound’s ADMET properties?

Level: Advanced

Methodological Answer:

Use SwissADME or ADMETLab 2.0 for permeability, solubility, and cytochrome P450 inhibition predictions. Molecular dynamics simulations (e.g., GROMACS ) can model membrane partitioning. Validate predictions with experimental Caco-2 or PAMPA assays.

How to prioritize research objectives for this compound’s therapeutic potential?

Level: Basic

Methodological Answer:

Adopt a target-centric framework (see Table 2 below) to align research questions with unmet medical needs. Rank objectives by clinical feasibility (e.g., druggability, safety margins) and mechanistic novelty.

Table 2: Research Objective Prioritization Matrix

| Objective | Feasibility (1-5) | Impact (1-5) |

|---|---|---|

| Kinase X inhibition | 4 | 5 |

| Neuroprotective effects | 3 | 4 |

| Metabolic stability | 5 | 3 |

How can I resolve spectral interference in this compound’s analytical quantification?

Level: Advanced

Methodological Answer:

Employ HPLC-MS/MS with MRM (multiple reaction monitoring) to enhance specificity. For UV-Vis assays, use derivatization (e.g., dansyl chloride) to shift absorption maxima away from interfering compounds. Validate methods via standard addition to correct for matrix effects.

What collaborative strategies accelerate this compound’s translational research?

Level: Basic

Methodological Answer:

Form cross-disciplinary consortia integrating synthetic chemists, pharmacologists, and clinicians. Utilize open-access platforms like GitHub for code sharing (e.g., QSAR models) and Figshare for dataset publication. Regular precompetitive data exchanges mitigate duplication and foster innovation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.